(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid
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Overview
Description
(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid: is a complex organic compound belonging to the class of bicyclic carboxylic acids. This compound features a benzoyl group attached to a bicyclo[2.2.1]heptane ring system, which is further substituted with a carboxylic acid group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be performed on the benzoyl group to yield simpler aromatic compounds.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzoyl group or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Aromatic alcohols, aldehydes, and ketones.
Substitution: : Amides, esters, and other substituted derivatives.
Scientific Research Applications
(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid: has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : The compound is used in the production of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid: can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylic acid: : Similar bicyclic structure but lacking the benzoyl group.
3-Benzoyl-2-carboxylic acid derivatives: : Other compounds with benzoyl and carboxylic acid groups but different ring structures.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2R,3S,4S)-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRGOXDLLVXREZ-QNWHQSFQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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